molecular formula C13H13ClN2 B495238 7-Chloro-4-(1-pyrrolidinyl)quinoline

7-Chloro-4-(1-pyrrolidinyl)quinoline

Cat. No.: B495238
M. Wt: 232.71g/mol
InChI Key: RKVBRQUSBUXPGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Chloro-4-(1-pyrrolidinyl)quinoline is a chemical compound of significant interest in medicinal chemistry and drug discovery, primarily serving as a key synthetic intermediate and model system for investigating the properties of antimalarial agents . The 4-aminoquinoline scaffold is a privileged structure in pharmacology, well-known for its presence in therapeutic agents . This specific compound, featuring a pyrrolidine substituent at the 4-position, represents a simplified analog of more complex drug molecules like piperaquine, allowing researchers to probe the fundamental intermolecular interactions, solid-state behavior, and physicochemical properties critical to the efficacy of the parent drug . As a member of the 4-aminoquinoline class, its research value is deeply connected to the mechanism of action of antimalarials, which involves intercalation with heme during the Plasmodium parasite's hemoglobin digestion process, inhibiting the formation of non-toxic hemozoin and leading to toxic accumulation that kills the parasite . Beyond antimalarial research, the quinoline core is a versatile framework in developing bioactive molecules, with applications explored in other therapeutic areas, including anticancer and antibacterial research . This reagent provides a foundational building block for synthesizing novel quinoline derivatives and conducting structure-activity relationship (SAR) studies to develop new chemical tools and potential therapeutic candidates.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H13ClN2

Molecular Weight

232.71g/mol

IUPAC Name

7-chloro-4-pyrrolidin-1-ylquinoline

InChI

InChI=1S/C13H13ClN2/c14-10-3-4-11-12(9-10)15-6-5-13(11)16-7-1-2-8-16/h3-6,9H,1-2,7-8H2

InChI Key

RKVBRQUSBUXPGZ-UHFFFAOYSA-N

SMILES

C1CCN(C1)C2=C3C=CC(=CC3=NC=C2)Cl

Canonical SMILES

C1CCN(C1)C2=C3C=CC(=CC3=NC=C2)Cl

Pictograms

Irritant

Origin of Product

United States

Synthetic Methodologies for 7 Chloro 4 1 Pyrrolidinyl Quinoline and Its Derivatives

Strategies for Functionalizing the Quinoline (B57606) Ring System

The quinoline nucleus is an electron-deficient heterocyclic system, which influences its reactivity towards both nucleophilic and electrophilic substitution reactions. nih.gov The development of methods for site-selective functionalization is a significant area of research, enabling the synthesis of complex molecules from simpler precursors. nih.gov

The C-4 position of the 7-chloroquinoline (B30040) scaffold is highly activated towards nucleophilic aromatic substitution (SNAr), primarily due to the presence of the electron-withdrawing nitrogen atom in the ring and the chloro substituent. This makes 4,7-dichloroquinoline (B193633) a valuable and versatile precursor for a wide array of 4-substituted derivatives. durham.ac.ukmdpi.com

The most common strategy involves the direct displacement of the C-4 chlorine atom by various nucleophiles. A multitude of amine nucleophiles have been successfully employed, leading to the corresponding 4-aminoquinoline (B48711) derivatives. For instance, reactions with o-phenylenediamine, thiosemicarbazide, and 3-amino-1,2,4-triazole have been carried out in ethanol (B145695), often facilitated by ultrasound irradiation to achieve rapid and high-yield synthesis. acs.orgresearchgate.net Similarly, the reaction of 4,7-dichloroquinoline with morpholine (B109124) in the presence of a base like potassium carbonate (K₂CO₃) in a solvent such as dimethylformamide (DMF) effectively yields the C-4 morpholinyl derivative. mdpi.comacs.org

Beyond simple amines, other nucleophiles have also been utilized. The introduction of thioalkyl groups at the C-4 position can be achieved by reacting 4,7-dichloroquinoline with linear hydroxyalkylthiols in ethanol with an excess of triethylamine. google.com This reaction demonstrates chemoselectivity, with the thiol group preferentially displacing the chlorine over the hydroxyl group.

More advanced methods involve the use of organometallic reagents. A library of functionalized quinolines has been prepared via the magnesiation of 7-chloroquinolines, creating mixed lithium-magnesium intermediates that can react with various electrophiles to introduce novel substituents at the C-4 position. durham.ac.uk

A summary of nucleophilic substitution reactions at the C-4 position of 4,7-dichloroquinoline is presented below.

NucleophileReagent(s)Product TypeReference(s)
o-PhenylenediamineEthanol, UltrasoundN-(7-chloroquinolin-4-yl)-benzene-1,2-diamine acs.org
ThiosemicarbazideEthanol, Ultrasound2-(7-chloroquinolin-4-yl)hydrazinecarbothioamide acs.org
3-Amino-1,2,4-triazoleEthanol, Ultrasound7-chloro-N-(1H-1,2,4-triazol-3-yl)quinolin-4-amine acs.org
MorpholineK₂CO₃, DMF4-Morpholinyl-7-chloroquinoline derivative mdpi.comacs.org
HydroxyalkylthiolsTriethylamine, Ethanol7-Chloro-(4-thioalkylquinoline) derivative google.com
Pyrrolidine (B122466)N/A7-Chloro-4-(1-pyrrolidinyl)quinoline nih.govacs.org
p-AminoacetophenoneEthanol1-(4-((7-chloroquinolin-4-yl)amino)phenyl)ethan-1-one rsc.org

This table presents a selection of synthetic transformations for the functionalization of the C-4 position.

Functionalization at the C-7 position of the quinoline ring is less straightforward than at the C-4 position and often requires different chemical strategies. The introduction of substituents at C-7 is important for modulating the physicochemical properties, such as solubility, of quinoline-based compounds. nih.gov

One approach involves building the quinoline ring from a pre-functionalized benzene (B151609) derivative. For example, the Gould-Jacobs reaction can be used to synthesize 4,7-dichloroquinoline starting from 3-chloroaniline, which already contains the desired C-7 chloro substituent. tandfonline.com This multi-step process involves condensation with an oxaloacetic acid ester, cyclization, hydrolysis, decarboxylation, and finally chlorination of the C-4 hydroxyl group. tandfonline.com

Direct C-H functionalization has emerged as a powerful tool for derivatization at distal positions. While many C-H activation methods target positions C-2 or C-8 due to the directing effect of the ring nitrogen, specific conditions have been developed for C-7 modification. nih.gov A Rh(III)-catalyzed C-7 alkylation of 8-aminoquinolines has been reported, demonstrating high regioselectivity. Furthermore, copper(II)-catalyzed halogenation of quinolines using inexpensive sodium halides can functionalize both the C-5 and C-7 positions under mild conditions. The introduction of an electron-withdrawing substituent on the pyridine (B92270) ring of the quinoline can also facilitate the direct C-H activation at the C-6 and C-7 positions. google.com

Another strategy involves the synthesis of 7-aminoquinolines from 1,3-diaminobenzene and vinamidinium salts. The resulting 7-amino group can then serve as a handle for further derivatization, potentially through Sandmeyer-type reactions to introduce other functionalities.

Synthesis of this compound

The synthesis of the title compound, this compound, is a direct application of the principles of nucleophilic aromatic substitution discussed previously.

The most direct and widely applied method for synthesizing this compound involves the reaction of 4,7-dichloroquinoline with pyrrolidine. nih.govacs.org In this reaction, the pyrrolidine acts as a nitrogen nucleophile, attacking the electron-deficient C-4 position of the quinoline ring and displacing the highly reactive chlorine atom. The chlorine at the C-7 position is significantly less reactive under these conditions and remains intact.

This reaction is analogous to the synthesis of numerous other 4-amino-7-chloroquinoline derivatives. The general conditions typically involve heating the two reactants, often in a solvent and sometimes with an added base to neutralize the hydrogen chloride formed during the reaction. The specific conditions for the synthesis of the pyrrolidinyl analogue are based on the established reactivity for similar amines like piperazine (B1678402) and morpholine. mdpi.comacs.org

Synthetic Routes to Key 7-Chloro-4-substituted Quinoline Analogues

Among the various analogues of this compound, the piperazinyl derivatives are of significant interest and their synthesis has been extensively documented.

7-Chloro-4-(1-piperazinyl)quinoline is a crucial intermediate, notably in the synthesis of the antimalarial agent piperaquine. Its preparation from 4,7-dichloroquinoline and piperazine has been explored under a variety of reaction conditions, reflecting efforts to optimize the process for large-scale production by improving yield, purity, and safety. durham.ac.uk

Early syntheses utilized phenol (B47542) as a solvent, which, despite enabling the reaction, is considered hazardous and makes for a laborious work-up, rendering it impractical for industrial scale-up. durham.ac.uk Subsequent research has focused on identifying more suitable solvents and conditions.

The table below summarizes various reported methods for the synthesis of 7-chloro-4-(1-piperazinyl)quinoline.

SolventBase/AdditiveTemperatureReaction TimeYieldReference(s)
PhenolN/AN/AN/AN/A durham.ac.uk
Methanol (B129727) (MeOH)N/AReflux8 hours86% durham.ac.uk
Isopropanol (i-PrOH)K₂CO₃Reflux18 hours82-86%
Ethanol (EtOH)N/AReflux18 hours91%
N-Methyl-2-pyrrolidinoneN/AN/AN/A54%

This table highlights different synthetic conditions investigated for the coupling of 4,7-dichloroquinoline and piperazine.

A significant challenge in this synthesis is the potential formation of a dimeric by-product, where a single piperazine molecule reacts with two molecules of 4,7-dichloroquinoline. The choice of reaction conditions, particularly the molar ratio of the reactants, is critical to minimize the formation of this impurity. Many procedures employ a large excess of piperazine to favor the formation of the desired monosubstituted product. The purification of the final product to remove excess piperazine and any side products is a crucial step to ensure high quality.

Synthesis of Triazolyl-Quinoline Analogues via Click Chemistry

The synthesis of quinoline derivatives bearing a 1,2,3-triazole ring is prominently achieved through the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." researchgate.nettsijournals.comresearchgate.net This reaction is prized for its high regioselectivity, yielding 1,4-disubstituted triazoles, and its operational simplicity under mild conditions. researchgate.netgoogle.com

A general synthetic strategy commences with the preparation of a quinoline precursor functionalized with either a terminal alkyne or an azide (B81097) group. For instance, the key intermediate 7-chloro-4-(prop-2-yn-1-yloxy)quinoline is synthesized by reacting 4,7-dichloroquinoline with propargyl alcohol. This reaction is typically performed at room temperature in a polar aprotic solvent like N,N-dimethylformamide (DMF) using sodium hydride (NaH) as a base, affording the product in good yield. acs.org

Once the alkyne-functionalized quinoline is secured, it undergoes the CuAAC reaction with a suitable organic azide. The catalytic system often involves a copper(I) source, which can be a Cu(I) salt such as copper(I) bromide or iodide, or generated in situ from a copper(II) salt like copper(II) acetate (B1210297) (Cu(OAc)₂) or copper(II) sulfate (B86663) (CuSO₄) with a reducing agent. tsijournals.comresearchgate.net The reaction proceeds efficiently in various solvents, including methanol or ethanol/water mixtures. researchgate.netuncw.edu Alternative methods, such as solvent-free mechanochemical approaches using a ball mill, have also been successfully employed. researchgate.net This methodology allows for the creation of a diverse library of quinoline-triazole hybrids by varying the substitution on the azide counterpart. acs.org

Table 1: Reaction Conditions for Synthesis of 7-chloro-4-(prop-2-yn-1-yloxy)quinoline

Reactants Reagents Solvent Conditions Yield Reference

Synthesis of Pyrazolyl-Quinoline Analogues

The construction of pyrazolyl-quinoline analogues involves the formation of a pyrazole (B372694) ring appended to the quinoline core. A prominent method is the cyclocondensation reaction of chalcone (B49325) precursors with hydrazine (B178648) derivatives. researchgate.netresearchgate.net

The synthesis starts with the preparation of [(7-chloroquinolin-4-yl)amino]chalcones. This is achieved through an initial HCl-mediated coupling of 4,7-dichloroquinoline with an appropriately substituted aniline (B41778) bearing an acetyl group. researchgate.net The resulting intermediate then undergoes a Claisen-Schmidt aldol (B89426) condensation with various benzaldehydes to produce the chalcone. researchgate.net

The final step is the reaction of these quinoline-chalcones with hydrazine hydrate. When this reaction is carried out in acetic acid or formic acid, it leads to the cyclization of the α,β-unsaturated ketone system, forming N-acetyl or N-formyl pyrazoline derivatives, respectively, attached to the quinoline scaffold. researchgate.netresearchgate.net Another established route involves the reaction of 2-chloro-3-formylquinolines with hydrazine, which directly constructs the pyrazole ring fused to the quinoline system, yielding 1H-pyrazolo[3,4-b]quinolines. mdpi.com

Synthesis of Phenoxyquinoline Derivatives

Phenoxyquinoline derivatives are typically synthesized via a nucleophilic aromatic substitution (SNAr) reaction. researchgate.netosti.govnih.gov The most common approach involves the reaction of 4,7-dichloroquinoline with a variety of substituted phenols. The chlorine atom at the C4 position of the quinoline ring is significantly more reactive towards nucleophilic attack than the one at C7, allowing for regioselective substitution.

The reaction is generally carried out by heating 4,7-dichloroquinoline and the desired phenol in a suitable solvent. google.comresearchgate.net Common solvents include dimethylformamide (DMF) or xylene. google.comresearchgate.net A base, such as potassium carbonate, is often added to facilitate the deprotonation of the phenol, generating the more nucleophilic phenoxide ion. researchgate.net Reaction progress is monitored by thin-layer chromatography (TLC), and upon completion, the product is isolated. For example, reacting 4,7-dichloroquinoline with isoeugenol (B1672232) in the presence of potassium carbonate and refluxing in DMF yields the corresponding phenoxyquinoline derivative. researchgate.net More advanced protocols utilize microwave irradiation in ionic liquids like [bmim][PF₆], which can significantly reduce reaction times to as little as 10 minutes while providing excellent yields. researchgate.net

Table 2: Conditions for SNAr Synthesis of Phenoxyquinolines

Quinoline Substrate Nucleophile Base/Catalyst Solvent Conditions Reference
4,7-dichloroquinoline Isoeugenol K₂CO₃ DMF Reflux, overnight researchgate.net
4,7-dichloroquinoline 2-Trifluoromethylphenol 4-DMAP Xylene Reflux, 24 h google.com
4,7-dichloroquinoline 4-Fluorophenol 4-Pyrrolidinopyridine Xylene Reflux, 18 h google.com

Synthesis of Anilinoquinoline Analogues

Similar to phenoxyquinolines, anilinoquinoline analogues are prepared through a nucleophilic aromatic substitution (SNAr) reaction at the C4 position of the quinoline ring. nih.gov The process involves reacting 4,7-dichloroquinoline with a primary or secondary amine, including a wide range of substituted anilines. nih.govnih.gov

The reaction conditions can be varied to optimize yield and reaction time. A straightforward method involves heating 4,7-dichloroquinoline with an excess of the desired amine, which can also act as the solvent (neat conditions), at elevated temperatures (e.g., 130 °C). nih.gov For instance, reacting 4,7-dichloroquinoline with N,N-dimethyl-propane-1,3-diamine under these conditions yields the corresponding N′-(7-chloro-quinolin-4-yl)-N,N-dimethyl-propane-1,3-diamine. nih.gov

Modern synthetic enhancements include the use of microwave irradiation, which can dramatically shorten reaction times from hours to minutes. nih.gov Reactions performed in solvents like DMSO or ethanol at 140-180 °C under microwave heating have proven effective. nih.gov Depending on the nucleophilicity of the amine, a base such as sodium hydroxide (B78521) may be required to facilitate the reaction, particularly for less reactive aryl amines. nih.gov Ultrasound has also been employed as an alternative energy source to promote the synthesis of these compounds. nih.gov

Chemical Characterization Techniques for Synthesized Compounds

The structural elucidation and confirmation of newly synthesized quinoline derivatives are accomplished using a combination of standard spectroscopic and analytical techniques. researchgate.netmdpi.comnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy is the most powerful tool for determining the precise molecular structure.

¹H NMR spectroscopy provides detailed information about the chemical environment of hydrogen atoms. acs.orguncw.edu The chemical shifts, splitting patterns (multiplicity), and coupling constants (J-values) allow for the assignment of protons on the quinoline core and its substituents. For example, in the quinoline ring, the proton at C2 typically appears at the highest chemical shift (downfield) due to the deshielding effect of the adjacent nitrogen atom. acs.org

¹³C NMR spectroscopy is used to identify all unique carbon atoms in the molecule, including those within the quinoline skeleton and the attached functional groups. nih.govnih.gov Techniques like DEPT-135° are also employed to differentiate between CH, CH₂, and CH₃ groups. mdpi.com

2D NMR techniques, such as COSY (Correlation Spectroscopy), are often used to establish the connectivity between adjacent protons, which is crucial for unambiguous structural assignment, especially in complex or substituted quinoline systems. acs.orgresearchgate.net

Mass Spectrometry (MS) is used to determine the molecular weight of the synthesized compounds and to gain insight into their fragmentation patterns. Techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) or Fast Atom Bombardment (FAB-MS) are commonly reported, providing the molecular ion peak ([M]⁺ or [M+H]⁺) that confirms the molecular formula. researchgate.netnih.govmdpi.com

Fourier-Transform Infrared (FT-IR) Spectroscopy is employed to identify the presence of specific functional groups in the molecule. impactfactor.orgresearchgate.net Characteristic absorption bands indicate the presence of groups such as C=O (carbonyl), N-H (amine), O-H (hydroxyl), C-O (ether), and C-Cl (chloro) bonds, confirming the successful incorporation of substituents onto the quinoline scaffold. researchgate.netmdpi.com

Elemental Analysis provides the percentage composition of carbon, hydrogen, nitrogen, and other elements in the compound. The experimental values are compared with the calculated theoretical values to confirm the empirical and molecular formula of the synthesized derivative. nih.govnih.gov

Table 3: Common Characterization Data for Quinoline Derivatives

Technique Information Provided Typical Observations / Ranges References
¹H NMR Proton environment, connectivity Aromatic protons: δ 7-9 ppm; H-2 proton often > δ 8.5 ppm tsijournals.comacs.orgnih.gov
¹³C NMR Unique carbon environments Aromatic carbons: δ 120-150 ppm; C=O carbon: > δ 160 ppm nih.govnih.gov
FT-IR Functional groups C=O: ~1700 cm⁻¹; N-H: ~3300-3500 cm⁻¹; C-Cl: ~700-800 cm⁻¹ researchgate.netimpactfactor.orgresearchgate.net
Mass Spec. Molecular weight, formula Molecular ion peak [M]⁺ or adducts like [M+H]⁺ researchgate.netnih.govmdpi.com

| Elemental | Elemental composition | %C, %H, %N values match theoretical calculations | nih.govnih.gov |

Preclinical Biological Activity Spectrum of 7 Chloro 4 1 Pyrrolidinyl Quinoline and Analogues

Antimalarial Activity in In Vitro Models

The 4-aminoquinoline (B48711) framework is central to several widely used antimalarial drugs, and the 7-chloroquinoline (B30040) core is particularly critical for activity. mdpi.comnih.gov Structure-activity relationship (SAR) studies indicate that the 7-chloro group and a basic side chain at the 4-position are key for antiplasmodial efficacy. scielo.br The mechanism often involves the inhibition of hemozoin formation, where the quinoline (B57606) nucleus prevents the polymerization of toxic heme, leading to parasite death. scielo.br

Numerous analogues of 7-chloro-4-substituted quinoline have demonstrated potent activity against both chloroquine-sensitive (CQS) and chloroquine-resistant (CQR) strains of Plasmodium falciparum. For instance, a series of N1-(7-chloro-4-quinolyl)-1,4-bis(3-aminopropyl)piperazine derivatives were synthesized and tested, with eleven compounds showing a higher selectivity index than chloroquine (B1663885) (CQ). nih.gov In another study, more than 50 derivatives, including amides, sulfonamides, ureas, and thioureas, were synthesized. Many of these analogues exhibited submicromolar antimalarial activity against both HB3 (CQS) and Dd2 (CQR) strains of P. falciparum. nih.gov A sulfonamide derivative with a short side chain showed particularly high potency, with IC₅₀ values of 17.5 nM and 22.7 nM against HB3 and Dd2 parasites, respectively. nih.gov

Further modifications, such as the development of a pyrrolizidinylmethyl derivative named MG3, have yielded compounds with excellent in vitro activity against drug-resistant P. falciparum parasites and field isolates of P. vivax. mdpi.comnih.gov Similarly, a series of 7-chloro-4-(piperazin-1-yl)quinoline (B128142) derivatives showed significant inhibitory activity, with one compound (3c) being more potent than quinine (B1679958), exhibiting a Minimum Inhibitory Concentration (MIC) of 0.18 µg/mL. biointerfaceresearch.com

Table 1: In Vitro Antimalarial Activity of 7-Chloroquinoline Analogues

Compound/Analogue Type Parasite Strain Activity Metric Result Reference(s)
Sulfonamide derivative P. falciparum (HB3, CQS) IC₅₀ 17.5 nM nih.gov
Sulfonamide derivative P. falciparum (Dd2, CQR) IC₅₀ 22.7 nM nih.gov
Piperazine (B1678402) derivative (3c) P. falciparum MIC 0.18 µg/mL biointerfaceresearch.com
Piperazine derivatives (3d, 3e, 5a, 5f) P. falciparum MIC 0.26 µg/mL biointerfaceresearch.com

Antileishmanial Activity Against Parasitic Stages

Leishmaniasis is another parasitic disease where quinoline-based compounds have shown significant promise. nih.gov The 7-chloroquinoline scaffold has been utilized to develop potent antileishmanial agents. nih.govresearchgate.net

In one study, twenty 7-chloro-4-quinolinyl hydrazone derivatives were evaluated against four different Leishmania species. nih.gov Two of these compounds demonstrated potent leishmanicidal activity against intracellular amastigotes of L. braziliensis, with IC₅₀ values of 30 ng/mL and 20 ng/mL, respectively. nih.gov These results highlight the potential for designing new antileishmanial leads based on this chemical structure. nih.gov

Other studies have explored different analogues. A series of 2-(7-chloroquinolin-4-ylamino)ethyl benzoate (B1203000) derivatives were synthesized and tested against Leishmania mexicana. nih.gov Several novel 4,7-disubstituted quinoline derivatives also showed notable antiprotozoal activity. uantwerpen.be One compound, a tertiary amine derivative (4i), displayed broad-spectrum activity, including against L. infantum with an EC₅₀ value of 10.1 µM. uantwerpen.be Another derivative (3d) was also active against L. infantum, with an EC₅₀ of 8.83 µM, comparable to the reference drug miltefosine. uantwerpen.be

Table 2: In Vitro Antileishmanial Activity of 7-Chloroquinoline Analogues

Compound/Analogue Type Parasite Species Activity Metric Result Reference(s)
Quinolinyl hydrazone (Compound 6) L. braziliensis (amastigotes) IC₅₀ 30 ng/mL nih.gov
Quinolinyl hydrazone (Compound 7) L. braziliensis (amastigotes) IC₅₀ 20 ng/mL nih.gov
4,7-disubstituted quinoline (3d) L. infantum EC₅₀ 8.83 µM uantwerpen.be

Antimicrobial Activity

The quinoline core is a well-established pharmacophore in antibacterial agents, most notably in the quinolone class of antibiotics. Analogues based on the 7-chloroquinoline structure have also been explored for their antibacterial properties. biointerfaceresearch.comnih.gov In a study of quinolone compounds with a substituted pyrrolyl group at the N-1 position and a substituted amino group at the 7-position, derivatives were tested against Escherichia coli and Staphylococcus aureus. nih.gov One compound in this series showed significantly enhanced activity against S. aureus, indicating that modifications at the N-1 position can be a fruitful area for developing new antibacterial agents. nih.gov General studies on 7-chloroquinoline hydrazones have also noted their potential as antibacterial compounds. nih.gov

In addition to their other biological activities, 7-chloroquinoline derivatives have been investigated for antifungal efficacy. biointerfaceresearch.comnih.gov Reviews of 7-chloroquinoline hydrazones have included their exploration as potential antifungal agents, suggesting that this class of compounds possesses a broad spectrum of antimicrobial activity. nih.gov This indicates that the core scaffold has properties that can be optimized for targeting fungal pathogens.

Quorum sensing (QS) is a cell-to-cell communication system that bacteria use to coordinate group behaviors, such as biofilm formation and virulence factor production. nih.govresearchgate.net Inhibiting QS is an attractive alternative strategy to traditional antibiotics. nih.gov The quinoline structure is directly relevant to this field, as a class of QS signal molecules in Pseudomonas aeruginosa is based on 4-hydroxy-2-alkylquinolones (HAQs). nih.gov Given that bacteria produce quinoline-based signals, synthetic quinoline analogues have the potential to interfere with these pathways. The strategy of targeting QS aims to disarm pathogens by disrupting their communication, thereby inhibiting their ability to cause infection without exerting direct selective pressure that leads to resistance. nih.gov

Anticancer and Antiproliferative Activities in Cell Line Models

The 7-chloroquinoline scaffold has been extensively investigated for its anticancer potential. mdpi.comnih.gov Numerous derivatives have shown potent cytotoxic and antiproliferative effects across a wide range of human cancer cell lines.

A series of 7-chloro-4-quinolinylhydrazones demonstrated significant cytotoxic potential. nih.gov Several of these compounds, particularly those with electron-withdrawing groups on an associated benzene (B151609) ring, exhibited good activity against multiple cancer cell lines, with IC₅₀ values ranging from 0.7967 to 4.200 µg/mL. nih.gov In a separate, extensive screening against the NCI-60 panel, 7-chloroquinolinehydrazones were identified as a highly active class, showing submicromolar GI₅₀ (50% growth inhibition) values against cell lines from nine tumor types, including leukemia, colon cancer, melanoma, and breast cancer. nih.gov

Another class of analogues, 7-chloro-(4-thioalkylquinoline) derivatives, was tested against eight human cancer cell lines. mdpi.com The sulfonyl N-oxide derivatives were generally more cytotoxic than the corresponding sulfanyl (B85325) and sulfinyl derivatives. mdpi.com Compound 81, a sulfonyl N-oxide, showed pronounced selectivity for colorectal and leukemia cancer cells. mdpi.com The CCRF-CEM leukemia cell line was particularly sensitive to many of these derivatives, with IC₅₀ values in the low micromolar range (0.55–2.74 µM). mdpi.com

Furthermore, a series of 7-chloro-4-(piperazin-1-yl)quinoline derivatives were synthesized and evaluated against breast (MCF-7) and prostate (PC3) cancer cell lines. nih.gov One derivative (4q) showed potent cytotoxicity against MCF-7 cells with an IC₅₀ of 6.502 µM and was found to be an effective inhibitor of VEGFR-II, a key target in cancer therapy. nih.gov

Table 3: In Vitro Anticancer Activity of 7-Chloroquinoline Analogues

Compound/Analogue Type Cancer Cell Line(s) Activity Metric Result Reference(s)
Quinolinyl hydrazones (3b, 3e, 3h, 3n, 3r, 3u) Various (e.g., Colon, CNS) IC₅₀ 0.7967–4.200 µg/mL nih.gov
Quinolinyl hydrazone (23) NCI-60 Panel (e.g., Leukemia SR) GI₅₀ Submicromolar (e.g., 120 nM) nih.gov
4-Thioalkylquinoline (sulfonyl N-oxides) CCRF-CEM (Leukemia) IC₅₀ 0.55–2.74 µM mdpi.com
Piperazine derivative (4q) MCF-7 (Breast) IC₅₀ 6.502 µM nih.gov
Piperazine derivative (4q) PC3 (Prostate) IC₅₀ 11.751 µM nih.gov

Enzyme Modulation and Inhibition

Derivatives of the 7-chloroquinoline nucleus have demonstrated significant capabilities in modulating the activity of various enzymes, a key focus of drug discovery and development. These interactions are pivotal to their observed biological effects and are explored in detail across several important enzyme families.

Sirtuins, a class of NAD+-dependent protein deacylases, are crucial regulators of numerous cellular processes, including stress resistance, metabolism, and DNA repair. nih.gov The modulation of sirtuin activity is a promising therapeutic strategy for a range of diseases. Analogues of 7-chloroquinoline have emerged as notable sirtuin inhibitors. For instance, 7-Chloro-4-(piperazin-1-yl)quinolone, a close analogue of the subject compound, has been identified as a potent sirtuin inhibitor. genome.jpgoogle.com Further research into related structures has shown that compounds like nitroxoline, which contains a quinoline-like fragment, can inhibit SIRT1 and SIRT2 activities in a dose-dependent manner, with IC50 values of 20.2 μM and 15.5 μM, respectively. wikipedia.org The development of small molecule inhibitors that target the NAD+ binding site or the acylated substrate binding cleft of sirtuins continues to be an active area of research. nih.gov

Table 1: Sirtuin Inhibitory Activity of Selected Quinoline Analogues

Compound/Analogue Target Sirtuin(s) Reported Activity (IC50) Reference(s)
7-Chloro-4-(piperazin-1-yl)quinolone Sirtuins Potent inhibitor genome.jpgoogle.com
Nitroxoline SIRT1, SIRT2 20.2 μM (SIRT1), 15.5 μM (SIRT2) wikipedia.org

Inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine, is a primary therapeutic approach for Alzheimer's disease. nih.gov The quinoline scaffold is a key feature in many acetylcholinesterase inhibitors. nih.govnih.govtandfonline.com Studies on various quinoline derivatives have demonstrated their potential in this area. For example, a series of novel 4-N-phenylaminoquinoline derivatives bearing a morpholine (B109124) group were synthesized and showed significant anti-cholinesterase activities. nih.gov One of the most potent compounds in this series, 11g , exhibited an IC50 value of 1.94 ± 0.13 μM against AChE. nih.gov Similarly, quinolinone derivatives have been investigated, with compound QN8 showing a high level of inhibition for human recombinant AChE (hrAChE) with an IC50 of 0.29 ± 0.02 µM. nih.gov

Table 2: Acetylcholinesterase (AChE) Inhibitory Activity of Selected Quinoline Analogues

Compound/Analogue AChE IC50 Reference(s)
11g (4-N-phenylaminoquinoline derivative) 1.94 ± 0.13 μM nih.gov
QN8 (Quinolinone derivative) 0.29 ± 0.02 µM nih.gov
QN9 (Quinolinone derivative) High inhibition (88-95% at 10 µM) nih.gov
DQN7 (Dihydroquinolinone derivative) High inhibition (88-95% at 10 µM) nih.gov

Protein kinases play a critical role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer. nih.gov Consequently, kinase inhibitors are a major class of therapeutic agents. Quinoline-containing compounds have been extensively investigated as kinase inhibitors due to their versatile scaffold. nih.govnih.gov

Pim-1 Kinase: The PIM (Proviral Integration site for Moloney murine leukemia virus) kinases are a family of serine/threonine kinases implicated in tumorigenesis. nih.gov Several quinoline derivatives have been identified as potent inhibitors of Pim-1 kinase. nih.gov For example, new quinoline-pyridine hybrids have been designed and synthesized, with several compounds showing potent in-vitro PIM-1 kinase inhibitory activity. nih.govnih.gov Kinetic studies have revealed that these compounds can act as competitive or non-competitive inhibitors of the enzyme. nih.govnih.gov

VEGFR-II: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis. rsc.org The quinoline scaffold is present in several approved VEGFR-2 inhibitors. nih.gov Research has focused on modifying the quinoline core to develop potent and selective inhibitors. For instance, 7-Chloro-4-(piperazin-1-yl)quinoline derivatives have been synthesized and evaluated as VEGFR-2 inhibitors. nih.gov Furthermore, various quinoline and quinazoline (B50416) derivatives have been shown to inhibit VEGFR-2 at nanomolar concentrations. nih.govnih.govresearchgate.net

c-Met Kinase: The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), are implicated in the development and progression of many human cancers. nih.gov The quinoline core is a key feature of several c-Met inhibitors. researchgate.net Extensive structure-activity relationship (SAR) studies have been conducted on quinoline-containing c-Met inhibitors. nih.govresearchgate.net For example, 3,5,7-trisubstituted quinolines have been identified as highly potent c-Met inhibitors, with some compounds exhibiting IC50 values of less than 1.0 nM. tandfonline.com

Table 3: Kinase Inhibitory Activity of Selected Quinoline Analogues

Kinase Target Compound/Analogue Series Reported Activity (IC50) Reference(s)
Pim-1 Kinase Quinoline-pyridine hybrids Potent inhibition (specific values vary by compound) nih.govnih.gov
VEGFR-II 7-Chloro-4-(piperazin-1-yl)quinoline derivatives Varies by specific derivative nih.gov
Dioxinoquinazoline derivatives Significant tumor growth inhibition in animal models nih.gov
c-Met Kinase 3,5,7-Trisubstituted quinolines < 1.0 nM for most potent compounds tandfonline.com
4,6,7-substituted quinolines 19 nM and 64 nM for lead compounds nih.gov

Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases involved in the degradation of extracellular matrix components. Their activity is crucial for tissue remodeling, but their dysregulation contributes to diseases like cancer invasion. researchgate.net Quinoline-based compounds have been explored as potential MMP inhibitors. researchgate.net Derivatives of 6-methoxy-8-p-toluenesulfonamido-quinoline (TSQ) have been tested for their ability to inhibit MMP-2 and MMP-9 activity. researchgate.net These compounds demonstrated the ability to inhibit the invasion of human cancer cells in vitro, with inhibition rates ranging from 53% to 78% at a concentration of 30 µM. researchgate.net

Cyclooxygenase-2 (COX-2) is an enzyme that is induced during inflammation and plays a key role in the synthesis of prostaglandins. researchgate.net Selective inhibition of COX-2 is a major goal in the development of anti-inflammatory drugs with fewer gastrointestinal side effects than non-selective NSAIDs. larvol.com Quinoline derivatives have shown promise as selective COX-2 inhibitors. rsc.orgresearchgate.net For example, a series of 7-chloro-4-(phenylselanyl) quinoline analogues demonstrated higher affinity for COX-2 over COX-1 in in-silico analyses. scielo.br Furthermore, novel quinoline/1,2,4-triazole hybrids have been synthesized and shown to have high potency and selectivity for inhibiting COX-2 activity, with some compounds exhibiting IC50 values in the nanomolar range. rsc.org

Table 4: COX-2 Inhibitory Activity of Selected Quinoline Analogues

Compound/Analogue Series COX-2 IC50 Selectivity Index (COX-1/COX-2) Reference(s)
6e (quinoline/1,2,4-triazole hybrid) 7.25 nM 44.89 rsc.org
6i (quinoline/1,2,4-triazole hybrid) 8.13 nM 30.30 rsc.org
7e (quinoline/1,2,4-triazole hybrid) 8.48 nM 33.47 rsc.org
8e (triazine-quinoline hybrid) 0.047 µM 265.9 researchgate.net

Other Biological Potentials of Analogues

Beyond specific enzyme inhibition, analogues of 7-Chloro-4-(1-pyrrolidinyl)quinoline have demonstrated a range of other significant biological activities in preclinical studies. The versatility of the quinoline scaffold allows for the development of compounds with potential applications in various therapeutic areas. nih.gov

One of the most well-established activities of 7-chloroquinoline analogues is their antimalarial effect. Compounds based on the 7-chloro-4-aminoquinoline core, such as chloroquine, have been mainstays in malaria treatment. Research continues to explore novel analogues to overcome drug resistance, with studies showing that modifications to the side chain and the quinoline ring can lead to potent activity against both chloroquine-sensitive and resistant strains of Plasmodium falciparum.

The anticancer potential of quinoline derivatives is another major area of investigation. nih.gov These compounds have been shown to exert their effects through various mechanisms, including the inhibition of kinases involved in cancer signaling pathways, disruption of cell migration, and induction of apoptosis. nih.gov For instance, 7-chloroquinolinehydrazones have exhibited broad-spectrum cytotoxic activity against a panel of 60 human cancer cell lines. Additionally, Morita-Baylis-Hillman adducts based on a 7-chloroquinoline moiety have shown expressive cytotoxic potential against several cancer cell lines. The sulfonamide functional group, when incorporated into chloroquine analogues, has also been explored for its potential antimicrobial and anti-inflammatory properties.

Antiviral Activity (e.g., Anti-HIV)

Quinoline derivatives have been a focal point in the search for novel antiviral agents, particularly against the Human Immunodeficiency Virus (HIV). nih.gov The exploration of these compounds has revealed their potential to inhibit various viral targets. nih.gov

Research into isoquinoline-based derivatives has identified them as potent antagonists of the CXCR4 receptor, which acts as a coreceptor for T-tropic HIV entry into T-lymphocytes. mdpi.com A series of synthesized isoquinolines demonstrated excellent anti-HIV activity, with one compound in particular, 24c , showing low nanomolar activity in various assays. mdpi.com This highlights the potential of the isoquinoline (B145761) scaffold in developing CXCR4 antagonists to combat HIV. mdpi.com

Furthermore, other studies have focused on designing quinoline derivatives as non-nucleoside reverse transcriptase inhibitors (NNRTIs). nih.gov A series of these compounds were synthesized and evaluated, with in silico docking studies showing their interaction with the allosteric site of the HIV-RT protein. nih.gov One compound, 5-hydroxy-N-(4-methyl-2-oxo-1,2-dihydroquinolin-8-yl) thiophene-2-sulfonamide , exhibited notable anti-HIV activity against both HIV-1 and HIV-2. nih.gov

While direct studies on the anti-HIV activity of this compound were not prominent in the reviewed literature, the broader research on quinoline and isoquinoline analogues underscores the therapeutic potential of this chemical class against HIV. nih.govmdpi.comnih.gov

Table 1: Anti-HIV Activity of Selected Quinoline and Isoquinoline Analogues

Compound/AnalogueTargetActivityReference
Isoquinoline-based derivativesCXCR4 AntagonistLow nanomolar activity, particularly compound 24c . mdpi.com mdpi.com
5-hydroxy-N-(4-methyl-2-oxo-1,2-dihydroquinolin-8-yl) thiophene-2-sulfonamide Non-nucleoside reverse transcriptase inhibitor (NNRTI)Prudent anti-HIV activity against HIV-1 (SI = 2.65) and HIV-2 (SI = 2.32). nih.gov nih.gov

Antidiabetic Effects

Quinoline derivatives have emerged as a class of compounds with significant potential in the management of diabetes mellitus. nih.govresearchgate.net Their mechanisms of action are varied, including the inhibition of key enzymes involved in glucose metabolism and exerting antioxidant effects. nih.govnih.gov

One area of investigation is the inhibition of α-glucosidase, an enzyme crucial for carbohydrate digestion. nih.gov A study on novel 2-(quinoline-2-ylthio)acetamide derivatives linked to diphenyl-imidazole identified them as highly potent α-glucosidase inhibitors, with one compound, 10c , showing an IC₅₀ value of 0.180 μM. In vivo studies on a diabetic rat model confirmed the antidiabetic efficacy of this compound. nih.gov Another study synthesized 7-quinolinyl bearing 1,3,4-thiadiazole-2-amine analogues and found them to be potent inhibitors of both α-amylase and α-glucosidase. tandfonline.com

Furthermore, research has explored the antiglycation properties of quinoline derivatives. nih.gov Glycation is a process implicated in the complications of diabetes. A study identified a new class of quinoline derivatives as inhibitors of in vitro bovine serum albumin-methylglyoxal glycation, with several compounds also demonstrating significant antioxidant activity. nih.gov

A specific analogue, 7-chloro-4-(phenylselanyl) quinoline (4-PSQ) , was evaluated for its protective effects against a diabetic-like phenotype in Drosophila melanogaster induced by a high-sugar diet. nih.gov Treatment with 4-PSQ was found to increase survival, reduce glucose and triglyceride levels, and normalize oxidative stress markers, suggesting a potent antioxidant effect. nih.gov

While direct preclinical studies on the antidiabetic effects of this compound are not extensively detailed, the broad and promising antidiabetic activities of its analogues highlight the therapeutic potential of this chemical family. nih.govnih.govtandfonline.comnih.gov

Table 2: Antidiabetic Activity of Selected Quinoline Analogues

Compound/AnalogueMechanism of ActionKey FindingsReference
2-(quinoline-2-ylthio)acetamide derivative 10c α-glucosidase inhibitionIC₅₀ = 0.180 μM; demonstrated in vivo antidiabetic efficacy. nih.gov nih.gov
7-quinolinyl bearing 1,3,4-thiadiazole-2-amine analogues α-amylase and α-glucosidase inhibitionShowed moderate to good inhibitory potentials. tandfonline.com tandfonline.com
Quinoline derivatives Antiglycation and antioxidant activityInhibited in vitro protein glycation; several compounds showed potent antioxidant activity. nih.gov nih.gov
7-chloro-4-(phenylselanyl) quinoline (4-PSQ) AntioxidantReduced glucose and triglyceride levels and oxidative stress in a Drosophila model. nih.gov nih.gov

Antinociceptive and Anti-inflammatory Properties

Quinoline derivatives have demonstrated significant potential as antinociceptive and anti-inflammatory agents in various preclinical models. researchgate.netnih.gov These compounds are known to target several pathways involved in inflammation, including cyclooxygenase (COX) enzymes. nih.gov

A study on 7-chloro-4-phenylsulfonyl quinoline (PSOQ) revealed its acute antinociceptive and anti-inflammatory effects. nih.gov PSOQ was effective in reducing acetic acid-induced abdominal writhing in mice and diminished edema formation and myeloperoxidase activity in a croton oil-induced inflammation model. nih.gov Another investigation focused on 7-chloro-4-(phenylselanyl) quinoline (4-PSQ) and its analogues, demonstrating their antinociceptive effects in chemical and thermal nociception models in mice. nih.gov In silico analysis suggested these compounds have a higher affinity for COX-2 than COX-1. nih.govresearchgate.net

Furthermore, a derivative of 7-chloro-4-(piperazin-1-yl)quinoline, specifically 1-(4-(7-chloroquinoline-4-yl)piperazin-1-yl)-2-(4-phenylpiperazin-1-yl)ethanone (compound 5) , showed potent peripheral and central analgesic effects. tbzmed.ac.ir This compound also exhibited significant anti-inflammatory activity by inhibiting nitric oxide (NO) production and the expression of inflammatory markers such as iNOS, COX-2, IL-6, IL-1β, and TNF-α. tbzmed.ac.ir

The anti-inflammatory effects of quinoline derivatives have also been explored in the context of methotrexate-induced inflammation. nih.govconsensus.app A study using a synthesized bioactive compound, N1-(5-methyl-5H-indolo[2,3-b]quinolin-11-yl)benzene-1,4-diamine hydrochloride (NIQBD) , loaded into soluble starch nanoparticles, showed a significant reduction in inflammatory markers in both lung and liver tissues in an experimental model. nih.govconsensus.app

These findings collectively suggest that the quinoline scaffold, including 7-chloro-quinoline derivatives, is a promising template for the development of new antinociceptive and anti-inflammatory drugs.

Table 3: Antinociceptive and Anti-inflammatory Activity of Selected Quinoline Analogues

Compound/AnalogueModel/AssayKey FindingsReference
7-chloro-4-phenylsulfonyl quinoline (PSOQ) Acetic acid-induced writhing; Croton oil-induced edemaReduced abdominal writhing; Diminished edema and myeloperoxidase activity. nih.gov nih.gov
7-chloro-4-(phenylselanyl) quinoline (4-PSQ) and analogues Chemical and thermal nociception modelsExhibited antinociceptive effects; Higher in silico affinity for COX-2. nih.govresearchgate.net nih.govresearchgate.net
1-(4-(7-chloroquinoline-4-yl)piperazin-1-yl)-2-(4-phenylpiperazin-1-yl)ethanone (compound 5) Writhing and hot-plate tests; Carrageenan-induced paw edemaPotent peripheral and central analgesic effects; Significant anti-inflammatory activity. tbzmed.ac.ir tbzmed.ac.ir
N1-(5-methyl-5H-indolo[2,3-b]quinolin-11-yl)benzene-1,4-diamine hydrochloride (NIQBD) Methotrexate-induced inflammationReduced levels of inflammatory markers in lung and liver tissues. nih.govconsensus.app nih.govconsensus.app

Antifeedant and Insecticidal Activity

The quinoline scaffold has been identified as a promising source for the development of new pesticides, demonstrating both antifeedant and insecticidal properties against various agricultural pests. nih.gov

A study investigating 7-chloro-4-(1H-1,2,3-triazol-1-yl)quinoline derivatives evaluated their activity against the maize armyworm, Spodoptera frugiperda. nih.gov These compounds displayed larvicidal properties, with one hybrid showing an LD₅₀ of 0.65 mg/g, which was only two-fold less potent than the reference insecticide methomyl. nih.gov Another derivative in the same study was identified as the most active antifeedant, with a good antifeedant index at various concentrations. nih.gov

Further research into quinoline-based hydrazone derivatives has shown their potential as insecticidal agents against Spodoptera litura, a polyphagous insect pest. rsc.org Several synthesized compounds in this study exhibited potent insecticidal activity, with mortality rates greater than 93% after 7 days, comparable to the positive control. rsc.org

The insecticidal activity of quinoline derivatives has also been tested against other pests. One study synthesized a series of new quinoline derivatives containing a perfluoropropanyl moiety and found that one compound exhibited good insecticidal activity against Plutella xylostella and Mythimna separata. researchgate.net Another investigation screened chlorinated quinoline derivatives against the red palm weevil, Rhynchophorus ferrugineus, and found that those modified with pyrazoles and pyrazines showed moderate insecticidal activity. researchgate.net

These studies underscore the potential of quinoline derivatives, including those with a 7-chloro substitution, as a basis for developing new and effective antifeedant and insecticidal agents for crop protection. nih.govrsc.orgresearchgate.netresearchgate.net

Table 4: Antifeedant and Insecticidal Activity of Selected Quinoline Analogues

Compound/AnalogueTarget PestActivityReference
7-chloro-4-(1H-1,2,3-triazol-1-yl)quinoline derivatives Spodoptera frugiperdaLarvicidal (LD₅₀ of 0.65 mg/g for one hybrid) and antifeedant activity. nih.gov nih.gov
Quinoline-based hydrazone derivatives Spodoptera lituraPotent insecticidal activity (>93% mortality). rsc.org rsc.org
Quinoline derivatives with perfluoropropanyl moiety Plutella xylostella, Mythimna separataGood insecticidal activity. researchgate.net researchgate.net
Chlorinated quinoline derivatives with pyrazoles and pyrazines Rhynchophorus ferrugineusModerate insecticidal activity. researchgate.net researchgate.net

Mechanistic Insights into the Biological Actions of 7 Chloro 4 1 Pyrrolidinyl Quinoline Analogues

Elucidation of Molecular Targets and Binding Interactions

The therapeutic effects of 7-chloro-4-(1-pyrrolidinyl)quinoline analogues are rooted in their interactions with specific biomolecules. Docking studies and enzymatic assays have identified several key molecular targets.

Derivatives of 7-chloro-4-(piperazin-1-yl)quinoline (B128142) have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-II), a key player in cancer-related angiogenesis. nih.gov For instance, the compound 2-(4-(4-bromobenzyl)piperazin-1-yl)-1-(4-(7-chloroquinolin-4-yl)piperazin-1-yl)ethanone (4q) demonstrated significant VEGFR-II inhibitory activity with an IC₅₀ value of 1.38 μM. nih.gov Molecular docking studies confirmed that this compound fits into the VEGFR-II binding site, mimicking the binding mode of known inhibitors like sorafenib. nih.gov

Another identified target is the tyrosine-protein kinase c-Src. nih.gov A 7-chloro-4-aminoquinoline-benzimidazole hybrid, compound 12d, was shown through molecular docking to bind to c-Src with a notable binding energy of -119.99 kcal/mol. nih.gov This interaction is stabilized by the formation of hydrogen bonds with key amino acid residues, including Glu310 and Asp404, within the active site, alongside other van der Waals interactions. nih.gov

In-silico screening has also pointed to Serine/Threonine Kinase 10 (STK10) as a potential target. nih.gov A study involving newly designed quinoline (B57606) derivatives based on a 7-chloroquinoline (B30040) template showed promising binding affinities for STK10, with values ranging from -5.1 to -7.5 kcal/mol. nih.gov

Furthermore, certain bis-quinoline regioisomers have been shown to inhibit human DNA methyltransferases (DNMTs). mdpi.com Specifically, the meta-meta isomer known as compound 2b was the most potent against hDNMT3A, with a half-maximal effective concentration (EC₅₀) of 0.8 µM. mdpi.com Some of these compounds not only inhibit DNMTs but also induce their degradation through a proteasome-dependent mechanism. mdpi.com

Finally, in the context of anti-inflammatory action, analogues such as 7-chloro-4-(phenylselanyl) quinoline have demonstrated a higher binding affinity for cyclooxygenase-2 (COX-2) over COX-1, suggesting a mechanism for their anti-inflammatory effects. nih.gov

Table 1: Molecular Targets and Binding Interactions of 7-Chloroquinoline Analogues
Analogue/CompoundMolecular TargetKey FindingSource
2-(4-(4-bromobenzyl)piperazin-1-yl)-1-(4-(7-chloroquinolin-4-yl)piperazin-1-yl)ethanone (4q)VEGFR-IIIC₅₀ of 1.38 μM. nih.gov nih.gov
Compound 12d (a 7-chloro-4-aminoquinoline-benzimidazole hybrid)c-Src KinaseBinds to active site with an energy of -119.99 kcal/mol. nih.gov nih.gov
Designed quinoline derivativesSTK10Binding affinities ranging from -5.1 to -7.5 kcal/mol. nih.gov nih.gov
Compound 2b (bis-quinoline regioisomer)hDNMT3AEC₅₀ of 0.8 µM. mdpi.com mdpi.com
7-chloro-4-(phenylselanyl) quinolineCOX-2Higher binding affinity for COX-2 than COX-1. nih.gov nih.gov

**4.2. Cellular Pathway Modulation

By engaging with their molecular targets, these quinoline analogues trigger cascades of downstream effects, significantly modulating cellular pathways involved in cell life, death, and movement.

Several 7-chloroquinoline derivatives have been shown to halt the progression of the cell cycle in cancer cells. One study found that a promising quinoline compound, 91b1, induced G0/G1 phase arrest in A549 lung cancer and KYSE450 esophageal cancer cells in a dose-dependent manner. mdpi.com Similarly, a series of 7-chloro-(4-thioalkylquinoline) derivatives caused an accumulation of cells in the G0/G1 phase in the CCRF-CEM leukemia cell line. mdpi.com Certain 7-chloroquinoline-benzimidazole hybrids, specifically compounds 5d, 8d, and 12d, also effectively suppressed cell cycle progression in leukemia and lymphoma cells. nih.gov

A key mechanism for the anticancer activity of these compounds is the induction of apoptosis, or programmed cell death. Treatment with 7-chloroquinoline-benzimidazole hybrids 5d and 12d led to the disruption of the mitochondrial membrane potential in HuT78 lymphoma cells after 24 hours, a critical event in the apoptotic pathway. nih.gov This was followed by the induction of apoptosis in these cells. nih.gov Likewise, certain 7-chloro-(4-thioalkylquinoline) derivatives were found to induce apoptosis in CCRF-CEM cancer cells at concentrations five times their IC₅₀. mdpi.com

The progression of cancer is heavily dependent on the ability of tumor cells to proliferate and spread. Analogues of this compound have demonstrated significant inhibitory effects on these processes. A series of 1-4-(7-chloroquinolin-4-yl)piperazin-1-yl)-2-(N-substituted-amino)-ethanone derivatives were evaluated for their in vitro anticancer activity against human breast (MCF-7) and prostate (PC3) cancer cell lines, showing potent inhibition of cell proliferation. nih.gov For example, compound 4q displayed IC₅₀ values of 6.502 μM and 11.751 μM against MCF-7 and PC3 cells, respectively. nih.gov

Further research on a quinoline derivative known as 91b1 showed that it could downregulate the expression of the gene Lumican. mdpi.com Elevated levels of Lumican have been linked to increased tumorigenesis, and its downregulation was shown to suppress cancer cell migration and invasion. mdpi.com

Table 2: Antiproliferative Activity of Compound 4q
Cell LineCancer TypeIC₅₀ Value (μM)Source
MCF-7Human Breast Cancer6.502 nih.gov
PC3Human Prostate Cancer11.751 nih.gov

7-chloroquinoline derivatives can interfere with cellular communication pathways, particularly those involved in inflammation. The derivative 1-(4-(7-chloroquinoline-4-yl)piperazin-1-yl)-2-(4-phenylpiperazin-1-yl)ethanone, known as compound 5, demonstrated significant inhibitory activity on nitric oxide (NO) release induced by lipopolysaccharides in RAW 264.7 macrophage cells. tbzmed.ac.ir This effect was accompanied by the inhibition of inducible nitric oxide synthase (iNOS) protein expression and decreased gene expression of inflammatory markers. tbzmed.ac.ir Another study on 7-chloro-4-quinolinylhydrazone derivatives found that one compound, 2a, induced an oxidative imbalance in Leishmania amazonensis promastigotes, leading to an increase in reactive oxygen species (ROS) and a reduction of the mitochondrial membrane potential, which are indicative of disrupted cellular processes. nih.gov

Specific Mechanisms Relevant to Antimalarial Activity

The quinoline nucleus is central to many antimalarial drugs, and their mechanism of action is relatively well-understood. slideshare.netslideshare.net 4-Aminoquinoline (B48711) drugs, including chloroquine (B1663885) and its analogues, function as blood schizonticidal agents. nih.gov Their primary mechanism involves interfering with the detoxification of heme in the malaria parasite, Plasmodium falciparum.

During its life cycle within red blood cells, the parasite digests hemoglobin, releasing large amounts of toxic heme. The parasite protects itself by polymerizing this heme into an inert crystalline substance called hemozoin (or malaria pigment). 4-aminoquinoline compounds are thought to accumulate in the parasite's acidic food vacuole. Here, they form a complex with heme, preventing its polymerization into hemozoin. nih.gov The buildup of this drug-heme complex leads to oxidative stress and membrane damage, ultimately killing the parasite. nih.gov

Studies on bisquinoline derivatives have shown them to be potent inhibitors of this hematin (B1673048) polymerization process, with IC₅₀ values in the low micromolar range. nih.gov The effectiveness of these compounds, including their activity against chloroquine-resistant (CQR) strains, is often linked to structural modifications of the side chain attached to the 4-amino position, which can help overcome resistance mechanisms. nih.gov

Structure Activity Relationship Sar Studies of 7 Chloro 4 1 Pyrrolidinyl Quinoline Analogues

Influence of Pyrrolidinyl Moiety Modifications at C-4

The nature of the amino substituent at the C-4 position of the quinoline (B57606) ring is a crucial factor for biological activity. Studies involving the modification of the side chain of chloroquine (B1663885) and related analogues have demonstrated that altering this group can significantly impact potency.

Research has shown that replacing the typical N,N-diethylaminoethyl side chain of chloroquine with more metabolically stable heterocyclic rings, such as a pyrrolidinyl group, can lead to a substantial increase in antimalarial activity. researchgate.net This enhancement is attributed to a combination of factors including changes in basicity, lipophilicity, and metabolic stability. The basic amino side chain is considered essential for the accumulation of the drug in the acidic food vacuole of the parasite through a process known as pH trapping. researchgate.netesr.ie

Side-chain modification is viewed as an attractive strategy for developing new antimalarial agents with improved activity profiles. researchgate.net For instance, analogues where the diethylamino function was replaced by heterocyclic rings like piperidyl, pyrrolidinyl, and morpholinyl showed significantly increased antimalarial activity. researchgate.net

Table 1: Influence of C-4 Amine Moiety on Antimalarial Activity

C-4 SubstituentGeneral Effect on ActivityReference
PyrrolidinylSubstantial increase in antimalarial activity compared to diethylamino side chains. researchgate.net
PiperidylSubstantial increase in antimalarial activity. researchgate.net
MorpholinylSubstantial increase in antimalarial activity. researchgate.net
Basic Amine Side Chain (general)Plays a crucial role in pH trapping and accumulation in the parasite's food vacuole. researchgate.net
Aromatic Ring in Side Chain (e.g., Amodiaquine)Considerably more potent than chloroquine and effective against resistant strains. plos.org

Impact of Substituents on the Quinoline Nucleus

Modifications to the quinoline ring itself have profound effects on the compound's activity. Systematic studies have shown that most changes to the quinoline nucleus result in decreased potency. nih.gov

The presence of a chlorine atom at the C-7 position is a hallmark of many potent 4-aminoquinoline (B48711) antimalarials and is considered essential for optimal activity. youtube.comyoutube.com This substituent is an electron-withdrawing group, a feature strongly correlated with high potency. researchgate.netyoutube.com

The 7-chloro group is critical for the inhibition of β-hematin formation, a process vital for the parasite's survival. acs.org The electron-withdrawing nature of the chlorine atom is believed to enhance the ability of the quinoline ring to interact with and cap the growing faces of hematin (B1673048) crystals, preventing their detoxification into hemozoin. researchgate.netnih.gov Studies have shown that the stronger the electron-withdrawing capacity of the group at the C-7 position, the stronger the inhibition of hemozoin formation. researchgate.net Replacing the 7-chloro group with a hydrogen atom eliminates the ability to inhibit β-hematin formation. acs.org Similarly, substitution with an electron-donating group, such as a methyl group, leads to a complete loss of activity. youtube.com While other halogens like bromine or iodine at the C-7 position can produce compounds with good activity, the 7-chloro substituent remains a consensus feature for high potency. researchgate.netnih.gov

Substitutions at other positions on the quinoline ring are generally found to be detrimental to the compound's biological activity.

C-2 and C-8 Positions: Any substitution at the C-8 position typically abolishes or leads to a loss of activity. youtube.comyoutube.com For example, introducing a methyl group at C-8 results in inactive compounds. youtube.com Studies on 2- and 8-substituted 4-amino-7-chloroquinolines confirm that modifications at these sites are generally not well-tolerated. scholaris.ca

C-3 Position: The introduction of a methyl group at the C-3 position has been shown to decrease antimalarial activity. youtube.comyoutube.com

C-5, C-6 Positions: Systematic studies on ring substitutions have indicated that modifications at the 5, 6, 7, and 8 positions generally lead to lower potency compared to the 7-chloro analogues. nih.govuky.edu While the focus is often on C-7, changes at C-5 and C-6 can also negatively impact the electronic and steric properties required for optimal interaction with the biological target.

Table 2: Effect of Substitutions on the Quinoline Nucleus

PositionSubstituentEffect on Antimalarial ActivityReference
C-7Chlorine (Cl)Essential for optimal activity; electron-withdrawing nature is critical. youtube.comyoutube.comacs.orgnih.gov
C-7Methyl (CH₃)Complete loss of activity. youtube.com
C-7Hydrogen (H)Inability to inhibit β-hematin formation. acs.org
C-3Methyl (CH₃)Decreased activity. youtube.comyoutube.com
C-8Any substitutionAbolishes activity. youtube.com
C-2, C-5, C-6General substitutionsGenerally lowers potency. nih.govuky.edu

Conformational and Steric Effects on Biological Potency

The three-dimensional arrangement of the 4-aminoquinoline molecule plays a significant role in its biological potency. The relative orientation of the quinoline ring and the side chain at C-4 is a key conformational feature. In the crystal structure of a related compound, 7-chloro-4-(4-methyl-1-piperazinyl)quinoline, the piperazinyl ring is oriented at a dihedral angle of about 39.1° with respect to the quinoline moiety. mdpi.com This spatial arrangement influences how the molecule docks with its target, such as heme. plos.org

Steric factors, related to the size and shape of the substituents, are also critical. While increased bulk and hydrophobicity can sometimes be advantageous, as seen when comparing certain acridine (B1665455) derivatives to their quinoline counterparts, there are limits. nih.gov The length of the side chain at C-4 is a well-studied steric parameter. For activity against chloroquine-resistant parasites, side chain lengths of ≤3 or ≥10 carbons have been identified as necessary, though not sufficient, factors. nih.gov Conformational search and structural alignment studies are often used to define a common pharmacophore based on the lowest energy conformation of highly active compounds, highlighting the importance of a specific 3D structure for activity. nih.gov

Electronic Properties and Their Correlation with Activity

The electronic properties of 4-aminoquinoline analogues are strongly correlated with their biological activity. The electron-withdrawing nature of the substituent at the C-7 position is a paramount electronic feature. researchgate.net This property is often quantified by the Hammett constant, which shows that a stronger electron-withdrawing group leads to stronger inhibition of hemozoin formation. researchgate.netacs.org

Electron-withdrawing groups at C-7 lower the pKa of both the quinoline ring nitrogen and the tertiary amino nitrogen in the side chain. acs.org These pKa values are critical for the pH trapping mechanism, which concentrates the drug in the parasite's acidic food vacuole. acs.org Computational studies have further illuminated the role of electronic features. Analysis of the Highest Occupied Molecular Orbital (HOMO) and electrostatic potentials can help explain the activity profiles. plos.orgacs.org For example, the magnitude of positive potential located by certain atoms and the presence of negative potential regions can correlate with potent antimalarial activity, suggesting specific intermolecular hydrogen bonding interactions with cellular targets. acs.org

Table 3: Correlation of C-7 Substituent Electronic Properties with Activity

C-7 SubstituentElectronic EffectImpact on pKaCorrelation with ActivityReference
Nitro (NO₂)Strongly electron-withdrawingLowers pKa significantly (Quinoline N pKa = 6.28)Low pH trapping, lower activity despite strong β-hematin inhibition. acs.org
Trifluoromethyl (CF₃)Strongly electron-withdrawingLowers pKa (Tertiary Amine pKa = 7.65)Potent activity. researchgate.netacs.org
Chlorine (Cl)Electron-withdrawingLowers pKaOptimal balance for high antimalarial activity. researchgate.netacs.org
Amino (NH₂)Electron-donatingIncreases pKa (Quinoline N pKa = 8.36)High pH trapping but poor β-hematin inhibition, leading to low activity. acs.org

Pharmacophore Identification and Optimization

A pharmacophore represents the essential three-dimensional arrangement of functional groups required for a molecule to exert a specific biological activity. For the 4-aminoquinoline class of antimalarials, several key pharmacophoric features have been identified.

The essential scaffold consists of:

The Quinoline Ring: This planar aromatic system is crucial for π-π stacking interactions with heme, which is fundamental to the mechanism of action. esr.ieyoutube.com

A Halogen at C-7: An electron-withdrawing group, most effectively a chlorine atom, at the C-7 position is required for potent inhibition of hemozoin formation. acs.orgnih.gov

The 4-Amino Group: The nitrogen atom at the C-4 position serves as the linker for the side chain. nih.gov

A Basic Amine in the Side Chain: A protonatable nitrogen in the side chain is necessary for accumulation in the parasite's acidic food vacuole via pH trapping. youtube.comnih.gov

Pharmacophore models are developed by aligning the structures of active compounds and identifying common chemical features. nih.gov Optimization efforts focus on modifying the side chain to enhance potency against resistant strains, improve metabolic stability, and reduce toxicity, while maintaining the core pharmacophoric elements. researchgate.netnih.gov For example, shortening the linker between the two nitrogen atoms in the side chain has been shown to be a viable strategy to enhance activity against both sensitive and resistant parasite strains. nih.gov

Computational and Theoretical Studies on 7 Chloro 4 1 Pyrrolidinyl Quinoline and Derivatives

Molecular Docking and Ligand-Target Interactions

Molecular docking simulations are pivotal in elucidating the binding modes and affinities of 7-chloroquinoline (B30040) derivatives with various biological targets. These studies have been instrumental in understanding their mechanism of action across different therapeutic areas.

For instance, derivatives of 7-chloro-4-(1H-1,2,3-triazol-1-yl)quinoline have been investigated for their insecticidal properties through molecular docking simulations with acetylcholinesterase (AChE), a key enzyme in the nervous system of insects. These simulations suggested that certain hybrids can bind to both the catalytic active site (CAS) and the periphery of the enzyme cavity, acting as mixed (competitive and noncompetitive) inhibitors. Other derivatives were found to bind primarily to the perimeter of the enzyme cavity, functioning as noncompetitive inhibitors nih.govresearchgate.net.

In the context of antimalarial drug development, molecular docking studies of 7-chloro-4-(2-(substituted benzylidene)hydrazineyl)quinolines have identified them as potential novel inhibitors of plasmepsin 2, a crucial enzyme in the lifecycle of Plasmodium falciparum nih.govresearchgate.net. Similarly, docking studies have been employed to understand the interactions of 7-chloro-4-(piperazin-1-yl)quinoline-sulfonamide hybrids with the P. falciparum enzyme dihydropteroate synthase (PfDHPS), revealing that these inhibitors can comfortably fit into the active site of the enzyme nih.gov.

Furthermore, in the realm of cancer research, the docking of 1-(4-(7-chloroquinolin-4-yl)piperazin-1-yl)-2-(N-substituted-amino)-ethanone derivatives with Vascular Endothelial Growth Factor Receptor-2 (VEGFR-II) has demonstrated binding modes akin to known inhibitors, suggesting a potential mechanism for their cytotoxic effects nih.gov. The versatility of the 7-chloroquinoline scaffold is also evident in studies targeting HIV, where pyrazoline and pyrimidine-containing derivatives have shown good binding interactions with the active domain of HIV reverse transcriptase in docking simulations nih.gov.

Table 1: Summary of Molecular Docking Studies on 7-Chloroquinoline Derivatives

Derivative Class Target Enzyme/Receptor Therapeutic Area Key Findings
7-Chloro-4-(1H-1,2,3-triazol-1-yl)quinolines Acetylcholinesterase (AChE) Insecticidal Mixed and noncompetitive inhibition by binding to catalytic and peripheral sites. nih.govresearchgate.net
7-Chloro-4-(2-(substituted benzylidene)hydrazineyl)quinolines Plasmepsin 2 Antimalarial Potential as novel plasmepsin 2 inhibitors. nih.govresearchgate.net
7-Chloro-4-(piperazin-1-yl)quinoline-sulfonamides Dihydropteroate Synthase (PfDHPS) Antimalarial Inhibitors fit well into the active site of the enzyme. nih.gov
1-(4-(7-Chloroquinolin-4-yl)piperazin-1-yl)-2-(N-substituted-amino)-ethanones VEGFR-II Anticancer Binding mode similar to known VEGFR-II inhibitors. nih.gov
Pyrazoline and pyrimidine containing quinolines HIV Reverse Transcriptase Antiviral Good binding interactions with the active domain of the receptor. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

QSAR analyses have been conducted on a series of side-chain modified 4-amino-7-chloroquinolines to determine the structural requirements for their antimalarial activities against both chloroquine-sensitive and resistant strains of Plasmodium falciparum researchgate.net. These studies have led to the development of statistically significant 2D QSAR models, which can be instrumental in designing more potent analogs as antimalarial agents researchgate.net. For instance, a study on N1-(7-chloro-4-quinolyl)-1,4-bis(3-aminopropyl)piperazine derivatives utilized DRAGON descriptors to rationalize their antimalarial activity, highlighting the importance of topological and physicochemical features tandfonline.com. The developed QSAR models showed that increased centricity in the molecules is a preferred feature for antimalarial activity tandfonline.com.

Furthermore, 3D-QSAR studies, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been performed on quinoline-based derivatives to identify the essential structural requirements for improving their antimalarial activity nih.gov. The contour maps generated from these models provide a visual representation of how steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor properties influence the biological activity, thus guiding the design of novel derivatives with potent antimalarial activity nih.gov.

In Silico Predictions for Biological Activity

In silico methods are widely used to predict the biological activity of compounds, saving time and resources in the early stages of drug discovery. Various derivatives of 7-chloroquinoline have been subjected to in silico screening for a range of biological activities.

For example, in silico studies have been used to predict the pharmacokinetic properties (ADME - Absorption, Distribution, Metabolism, and Excretion) of novel quinoline-3-carboxylic acid derivatives to assess their potential as antibacterial agents researchgate.net. Similarly, the antibacterial potential of other quinoline (B57606) derivatives has been evaluated through in silico methods, which have shown substantial antibacterial potential against tested strains researchgate.net.

In the search for new antimalarial agents, in silico tools have been used to carry out drug-likeness and ADMET (Absorption, Distribution, Metabolism, Elimination, and Toxicity) studies on 7-chloro-4-(2-(substituted benzylidene)hydrazineyl)quinolines nih.govresearchgate.net. These predictions help in identifying candidates with acceptable drug-like properties for further development nih.gov. The anti-inflammatory and antinociceptive properties of 7-chloro-4-(phenylselanyl) quinoline and its analogues have also been investigated using in silico analysis, which suggested higher affinity for COX-2 over COX-1 nih.gov.

Molecular Dynamics Simulations and Conformational Analysis

Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of a ligand-receptor complex over time, offering insights into the stability of interactions and conformational changes.

MD simulations have been employed to evaluate the antimalarial activity of 7-chloroquinoline-based Schiff-bases by investigating their binding affinities with target proteins researchgate.net. These simulations can help to confirm the stability of the interactions observed in molecular docking studies and provide a more accurate prediction of the binding free energy. The results from MD simulations often correlate well with experimental findings researchgate.net.

Conformational analysis, often as a part of MD simulations or through other computational methods, is crucial for understanding the three-dimensional structure of flexible molecules like 7-chloroquinoline derivatives. A study on the crystal structure of a hydrated form of 7-chloro-4-(4-methyl-1-piperazinyl)quinoline revealed that the piperazinyl ring adopts a chair conformation mdpi.compreprints.orgresearchgate.net. The quinoline double-ring itself shows a distortion from planarity mdpi.compreprints.orgresearchgate.net. Understanding the preferred conformations of these molecules is essential for designing ligands that fit optimally into the binding site of a target protein.

Theoretical Investigations of Crystallization Mechanisms

Theoretical studies play a significant role in understanding the crystallization process of pharmaceutical compounds, including the formation of different crystal forms like polymorphs and solvates.

A detailed solid-state characterization of 7-chloro-4-(4-methyl-1-piperazinyl)quinoline monohydrate has been performed using single-crystal X-ray diffraction analysis mdpi.compreprints.orgresearchgate.net. This study revealed a one-dimensional supramolecular network stabilized by hydrogen bonding interactions between the quinoline derivative and water molecules mdpi.compreprints.org. The analysis of intermolecular interactions, such as π–π stacking involving the chloro-benzene rings of the quinoline unit, provides insights into the forces that govern the crystal packing mdpi.compreprints.org. Such a thorough structural characterization is essential for understanding the relative stability of different solid-state forms, which can significantly impact the physicochemical properties and bioavailability of a drug mdpi.com.

Prediction of Drug-Likeness Properties

The prediction of drug-likeness is a critical step in the early phase of drug discovery, helping to filter out compounds that are unlikely to become successful drugs. This is often done by evaluating their physicochemical properties based on established rules like Lipinski's rule of five.

Several studies on 7-chloroquinoline derivatives have included the prediction of drug-likeness properties. For example, ADME (Adsorption, Distribution, Metabolism, and Excretion) predictions for 7-chloroquinoline sulphonamide derivatives indicated that the compounds possessed desirable drug-like properties for good bioavailability researchgate.net. Similarly, in silico studies on quinoline-1H-1,2,3-triazole molecular hybrids predicted excellent drug-like properties nih.gov.

The application of Lipinski's rule of five to newly synthesized 7-chloro-4-(piperazin-1-yl)quinoline-sulfonamide hybrids suggested high drug-likeness for some of the potent antimalarial compounds nih.gov. These predictions, along with other in silico ADMET assessments, are crucial for prioritizing compounds for further experimental evaluation researchgate.net.

Preclinical Pharmacokinetics and Metabolism Investigations of 7 Chloro 4 1 Pyrrolidinyl Quinoline Analogues

In Vitro Metabolic Stability Studies

The metabolic stability of a drug candidate is a critical determinant of its in vivo half-life and oral bioavailability. In vitro studies using liver microsomes are a standard method to assess this stability and to identify the enzymes responsible for metabolism. nih.gov For quinoline-based compounds, particularly those with a 7-chloroquinoline (B30040) scaffold, metabolism is a key factor in their disposition.

While specific in vitro metabolic stability data for 7-Chloro-4-(1-pyrrolidinyl)quinoline is not extensively published, valuable insights can be drawn from studies on structurally related analogues, such as chloroquine (B1663885). Chloroquine undergoes N-dealkylation by cytochrome P450 (CYP) enzymes, primarily to form desethylchloroquine (B194037) and bisdesethylchloroquine. researchgate.net Studies with human liver microsomes have indicated that multiple CYP enzymes are involved in this process. researchgate.net

It is anticipated that this compound would also be a substrate for CYP-mediated metabolism. The pyrrolidinyl moiety, a cyclic secondary amine, could be susceptible to various metabolic transformations, including:

Oxidative dealkylation: This could lead to the opening of the pyrrolidine (B122466) ring.

Hydroxylation: The addition of a hydroxyl group to the pyrrolidine ring or the quinoline (B57606) core.

N-oxidation: Formation of an N-oxide at the pyrrolidine nitrogen.

The rate and extent of these metabolic reactions would determine the intrinsic clearance of the compound. A high intrinsic clearance would suggest rapid metabolism and a potentially short in vivo half-life, whereas a low intrinsic clearance would indicate greater metabolic stability. nih.gov For instance, studies on other novel 4-aminoquinoline (B48711) derivatives have shown that modifications to the side chain can significantly impact metabolic stability. nih.gov

To provide a comparative context, the metabolic stability of some related compounds is presented below.

CompoundMetabolic SystemKey FindingsReference
ChloroquineHuman Liver Microsomes, CYP2C8Metabolized to desethylchloroquine and bisdesethylchloroquine. researchgate.netwalshmedicalmedia.com
Cyclen bisquinoline analoguesHuman Liver Microsomes, CYP2C8Found to be metabolically stable under similar experimental conditions as chloroquine. walshmedicalmedia.com

These findings suggest that while the 7-chloroquinoline core is susceptible to metabolism, modifications at the 4-position can significantly influence the metabolic fate of the molecule. Therefore, the pyrrolidinyl group in this compound likely plays a crucial role in its metabolic profile.

Predicted Absorption Characteristics

The absorption of a compound following oral administration is a key factor in its therapeutic efficacy. The physicochemical properties of a molecule, such as its lipophilicity and molecular weight, are major determinants of its potential for oral absorption. These properties can be predicted using computational models.

For this compound, the predicted physicochemical properties suggest a favorable absorption profile.

PropertyPredicted ValueSignificance for Absorption
Molecular Weight232.71 g/mol Within the range for good oral absorption (Lipinski's Rule of Five: < 500 g/mol ).
XLogP33.6Indicates good lipophilicity, which is favorable for passive diffusion across the gut wall.
Hydrogen Bond Donors0Favorable for membrane permeability.
Hydrogen Bond Acceptors2Within the acceptable range for good absorption.

Data sourced from PubChem CID 962627 nih.gov

These properties, particularly the moderate lipophilicity (XLogP3 of 3.6), suggest that this compound is likely to be well-absorbed from the gastrointestinal tract. nih.gov Furthermore, studies on other novel 4-amino-7-chloroquinoline derivatives have demonstrated excellent oral bioavailability, supporting the prediction of good absorption for compounds with this scaffold. nih.govmdpi.com The structural similarity to chloroquine, a drug known for its rapid and almost complete absorption after oral administration, further strengthens this prediction. researchgate.net

Predicted Distribution Properties, Including Blood-Brain Barrier Penetration

Following absorption, a drug is distributed throughout the body via the circulatory system. The extent and pattern of distribution are influenced by the compound's affinity for plasma proteins and its ability to cross biological membranes, such as the blood-brain barrier (BBB).

The predicted lipophilicity of this compound (XLogP3 of 3.6) suggests that it will likely have a significant volume of distribution. nih.gov Lipophilic compounds tend to distribute more extensively into tissues. Chloroquine, a related compound, is known to be extensively distributed, with a very large volume of distribution. researchgate.net

A critical aspect of distribution for centrally acting agents is their ability to penetrate the blood-brain barrier. The BBB is a highly selective barrier that protects the central nervous system (CNS). nih.gov The penetration of the BBB is generally favored by small, lipophilic molecules. The physicochemical properties of this compound are within the range often associated with CNS penetration.

PropertyPredicted ValueSignificance for BBB Penetration
Molecular Weight232.71 g/mol Lower molecular weight is generally favorable for BBB penetration.
XLogP33.6Higher lipophilicity can enhance BBB penetration, although very high lipophilicity can lead to non-specific binding and efflux.
Polar Surface Area16.1 ŲA lower polar surface area is generally associated with better BBB penetration.

Data sourced from PubChem CID 962627 nih.gov

While these predicted properties are encouraging, experimental validation is crucial. In vitro models, such as the Parallel Artificial Membrane Permeability Assay for the Blood-Brain Barrier (PAMPA-BBB), are often used in early-stage drug discovery to assess the potential of a compound to cross the BBB. nih.gov For structurally similar compounds, such as certain pyridinium (B92312) aldoximes, extensive research has been conducted to understand their BBB penetration. nih.gov

Predicted Excretion Pathways

The elimination of a drug and its metabolites from the body occurs through various excretion pathways, primarily via the kidneys (renal excretion) and the liver (biliary excretion into feces). The route and rate of excretion are determined by the physicochemical properties of the parent drug and its metabolites.

For this compound, it is predicted that both renal and hepatic pathways will be involved in its excretion. The parent compound, being lipophilic, may undergo metabolism in the liver to more polar metabolites. researchgate.net These more water-soluble metabolites are then more readily excreted by the kidneys in urine.

The potential excretion pathways are summarized below:

Hepatic Metabolism: As discussed in the metabolic stability section, the compound is likely to be metabolized by CYP450 enzymes in the liver. researchgate.net

Biliary Excretion: The parent drug and/or its metabolites may be excreted into the bile and subsequently eliminated in the feces.

Renal Excretion: The more polar metabolites, and potentially a small amount of the unchanged drug, are expected to be excreted by the kidneys.

The excretion profile of chloroquine provides a relevant comparison. Chloroquine is cleared by both the kidneys and the liver, with a significant portion of the drug being metabolized before excretion. researchgate.net Given the structural similarities, a similar dual-clearance mechanism is plausible for this compound.

Future Directions and Drug Discovery Potential

Design and Synthesis of Novel Hybrid Molecules Incorporating the 7-Chloro-4-(1-pyrrolidinyl)quinoline Scaffold

A prominent strategy in modern drug discovery is molecular hybridization, which involves covalently linking two or more pharmacophores to create a single hybrid molecule with potentially enhanced affinity, improved efficacy, or a multi-target profile. The 7-chloroquinoline (B30040) core, including derivatives like this compound, is a popular scaffold for this approach due to its proven biological activity. nih.gov

Researchers have successfully synthesized a variety of hybrid molecules by combining the 7-chloro-4-aminoquinoline nucleus with other biologically active heterocyclic systems. Key synthetic strategies often involve multi-step procedures including condensation reactions, nucleophilic substitution, and cycloadditions.

Examples of Synthesized Hybrid Molecules:

Quinoline-Benzimidazole Hybrids: New 7-chloro-4-aminoquinoline-benzimidazole compounds have been synthesized and characterized. mdpi.com These hybrids, which vary by the type of linker and substituents on the benzimidazole (B57391) moiety, have shown significant antiproliferative activity. mdpi.com The synthesis can involve the condensation of a quinoline (B57606) aldehyde derivative with diamine precursors. mdpi.com

Quinoline-Pyrazoline Hybrids: Hybrid compounds composed of a 7-chloro-4-aminoquinoline nucleus and a substituted 2-pyrazoline (B94618) moiety have been created. This was achieved through the cyclocondensation of chalcone (B49325) precursors, which themselves were derived from a 7-chloro-4-aminoquinoline starting material.

Quinoline-Triazole Hybrids: Through "click chemistry," specifically the Huisgen 1,3-dipolar cycloaddition, researchers have linked 4-azido-7-chloroquinoline with various terminal alkynes to create triazole-containing hybrids. nih.govrsc.org This method is noted for its efficiency and high yields.

Quinoline-Pyrimidine Hybrids: A series of novel N-(7-chloroquinolin-4-yl)-N'-(4,6-diphenylpyrimidin-2-yl)alkanediamine hybrids have been designed and synthesized as potential antimalarial agents.

These examples demonstrate the versatility of the 7-chloroquinoline scaffold in creating structurally diverse molecules with a range of potential therapeutic applications.

Table 1: Representative Hybrid Molecules Based on the 7-Chloroquinoline Scaffold

Hybrid ClassMoieties CombinedReported Biological ActivityReference
Quinoline-Benzimidazole7-Chloro-4-aminoquinoline + BenzimidazoleAntiproliferative (GI50: 0.4 to 8 µM in leukemia/lymphoma cells) mdpi.com
Quinoline-Hydrazone7-Chloroquinoline + HydrazoneAnticancer (Submicromolar GI50 values across nine tumor types) nih.govnih.gov
Quinoline-Triazole7-Chloroquinoline + 1,2,3-TriazoleAntinociceptive & Anti-inflammatory rsc.org

Strategies for Lead Optimization and Compound Prioritization

Once a promising lead compound like this compound is identified, lead optimization is performed to enhance its desired properties, such as potency and selectivity, while minimizing potential toxicity. danaher.com This iterative process involves a cycle of designing, synthesizing, and testing new analogs. patsnap.com

Key Optimization Strategies:

Structure-Activity Relationship (SAR) Studies: SAR analysis is fundamental to understanding how chemical structure relates to biological activity. patsnap.com By systematically modifying the lead compound—for instance, by adding or altering functional groups on the quinoline or pyrrolidinyl rings—researchers can identify which modifications enhance therapeutic effects. Studies on related 7-chloroquinoline hydrazones have successfully used this approach to identify compounds with potent, submicromolar anticancer activity. nih.govnih.gov

Computational and In Silico Methods: Computer-aided drug design (CADD) significantly accelerates the optimization process. patsnap.com

Molecular Docking: This technique predicts how a compound binds to the active site of a target protein. patsnap.com It has been used to study the interactions of 7-chloroquinoline-benzimidazole hybrids with the tyrosine-protein kinase c-Src, helping to rationalize their anticancer activity. mdpi.com Such studies provide insights into key interactions, like hydrogen bonds and π-π stacking, that are crucial for ligand-protein stabilization. nih.gov

ADME Predictions: In silico tools are used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of new analogs. mdpi.comnih.gov This helps prioritize compounds with favorable drug-like characteristics, such as good solubility and permeability, early in the discovery pipeline, saving time and resources. mdpi.comresearchgate.net

Bioisosteric Replacement: This strategy involves replacing a functional group with another that has similar physical or chemical properties. This can be used to improve potency, selectivity, or pharmacokinetic parameters. For example, modifying the linker between two pharmacophores in a hybrid molecule is a common optimization tactic. nih.gov

Table 2: Lead Optimization Data for Selected 7-Chloroquinoline Derivatives

Compound/SeriesOptimization TargetKey FindingMethodologyReference
7-Chloroquinoline-benzimidazole hybrid (12d)c-Src KinaseBinding energy of -119.99 kcal/mol with key H-bonds.Molecular Docking mdpi.com
7-Chloroquinoline hydrazonesAnticancer ActivityIdentified analogs with GI50 values up to 120 nM.SAR Studies nih.gov
Quinoline DerivativesCYP450 InhibitionIdentified key structural features for inhibition.In Silico Modeling researchgate.net

Exploration of New Therapeutic Indications

While the 4-aminoquinoline (B48711) scaffold is historically famous for its antimalarial effects, derivatives of 7-chloroquinoline are being investigated for a wide array of other diseases, showcasing the scaffold's therapeutic versatility. nih.govresearchgate.net

Anticancer Activity: This is one of the most extensively explored areas for 7-chloroquinoline derivatives. nih.govresearchgate.net Compounds have demonstrated potent cytotoxic effects against numerous cancer cell lines, including leukemia, lung, colon, melanoma, and breast cancer. nih.govnih.govsemanticscholar.org The mechanisms of action are varied and can involve the inhibition of key signaling pathways crucial for cancer cell proliferation and survival, such as those involving c-Met, EGF, and VEGF receptors. nih.gov

Neurodegenerative Diseases: There is emerging evidence for the therapeutic potential of 4-amino-7-chloroquinoline derivatives in neurodegenerative disorders. Specifically, they have been identified as synthetic agonists of the nuclear receptor NR4A2 (also known as Nurr1). nih.gov This receptor plays a critical role in the development and survival of midbrain dopamine (B1211576) neurons, making it a promising drug target for neuroprotective therapies in Parkinson's disease. nih.gov Other organochalcogen derivatives of 7-chloroquinoline have been studied for their potential in Alzheimer's disease models. nih.gov

Anti-inflammatory and Antinociceptive Activity: Several studies have reported the anti-inflammatory and pain-reducing (antinociceptive) properties of 7-chloroquinoline derivatives. nih.govresearcher.life For example, 4-phenylselenyl-7-chloroquinoline was shown to exert acute anti-inflammatory and antinociceptive effects in mouse models. nih.gov

The broad biological activity of this scaffold suggests that derivatives of this compound could be developed for a multitude of clinical applications beyond its traditional use in infectious diseases.

Advanced Preclinical Research Methodologies.

The evaluation of drug candidates like derivatives of this compound has been revolutionized by advanced preclinical research methodologies that provide more physiologically relevant data than traditional approaches. mdpi.com These methods bridge the gap between initial laboratory findings and clinical trials.

Advanced In Vitro Models: There is a significant shift away from traditional two-dimensional (2D) cell cultures, which often fail to replicate the complexity of in vivo environments. nih.gov Advanced three-dimensional (3D) models are now widely used:

Spheroids and Organoids: These are 3D cell aggregates that better mimic the spatial architecture, cell-cell interactions, and microenvironment of actual tumors. nih.govnih.gov Organoids, derived from stem cells, can self-organize into "mini-organs," providing a highly relevant platform for testing drug efficacy and personalizing medicine. technologynetworks.compharmasalmanac.com For example, colon cancer cells grown in 3D cultures have shown chemoresistance profiles more similar to in vivo tumors than their 2D counterparts. nih.gov

Organ-on-a-Chip (OOC): These microfluidic devices allow for the creation of miniaturized human organ models. nih.gov They can be used to study drug efficacy, toxicity, and pharmacokinetics in a dynamic system that mimics physiological conditions more closely. nih.gov

Advanced In Vivo Imaging: Non-invasive imaging techniques are critical for longitudinally monitoring disease progression and therapeutic response in living animal models, reducing the number of animals needed for a study. criver.com

Optical Imaging (Bioluminescence and Fluorescence): These methods are highly sensitive and allow for the real-time visualization of biological processes. criver.comnih.gov For instance, tumor cells engineered to express bioluminescent (e.g., luciferase) or fluorescent proteins can be tracked to monitor tumor growth and metastasis. criver.com Intravital microscopy provides high-resolution imaging of cellular dynamics within a live animal. youtube.comyoutube.com

Radionuclide and Anatomical Imaging: Techniques like Positron Emission Tomography (PET), Single-Photon Emission Computed Tomography (SPECT), Magnetic Resonance Imaging (MRI), and Computed Tomography (CT) are translational tools used in both preclinical and clinical settings. nih.gov They provide valuable functional, metabolic, and anatomical information to assess tumor load and drug efficacy. criver.comnih.gov

Table 3: Comparison of Advanced Preclinical Research Methodologies

MethodologyDescriptionKey AdvantageApplication in Drug Discovery
Organoids/Spheroids (3D Culture)Self-assembled 3D cell cultures that mimic organ/tumor structure.High physiological relevance, captures cell-cell interactions. nih.govEfficacy testing, personalized medicine, studying chemoresistance. pharmasalmanac.comcrownbio.com
Organ-on-a-ChipMicrofluidic devices with living cells simulating organ functions. nih.govMimics dynamic physiological environment and multi-organ interaction.ADME/Tox screening, mechanism of action studies. nih.gov
Bioluminescence/Fluorescence ImagingNon-invasive optical imaging of light-emitting probes in live animals.High sensitivity, real-time tracking of cellular/molecular events. nih.govMonitoring tumor growth/metastasis, assessing target engagement. criver.com
PET/MRI/CTAnatomical and functional imaging providing tomographic data.Translational from preclinical to clinical, provides anatomical context. nih.govLongitudinal monitoring of tumor volume and metabolic activity. criver.com

Potential as a Chemosensitizer in Combination Therapies

A significant challenge in cancer treatment is drug resistance, where tumor cells become insensitive to chemotherapy. nih.govwho.int A promising strategy to overcome this is the use of chemosensitizers—compounds that, when used in combination, restore or enhance the sensitivity of cancer cells to a chemotherapeutic agent. taylorandfrancis.com

The 7-chloroquinoline scaffold is being investigated for its potential as a chemosensitizer. The development of resistance to anticancer drugs can occur through various mechanisms, including increased drug efflux from the cell (mediated by transporters like P-glycoprotein), alterations in drug targets, or activation of alternative survival pathways. who.intwikipedia.org Quinoline-based compounds may interfere with these resistance mechanisms. For instance, some studies suggest that these molecules can inhibit DNA repair enzymes like Alkyladenine DNA Glycosylase (AAG), which, when overactive, can confer resistance to certain chemotherapeutic drugs. mdpi.com

Research into drug-resistant cancers has highlighted the quinoline moiety as a privileged structure for developing agents that can overcome this challenge. nih.gov While direct studies on this compound as a chemosensitizer are limited, the known biological activities of the broader 7-chloroquinoline class—including effects on DNA and key cellular kinases—provide a strong rationale for its investigation in combination therapies to enhance the efficacy of existing anticancer drugs.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.